Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H9BrN2O2S |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
methyl 7-bromo-2-methylsulfanyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-15-9(14)5-3-6(11)8-7(4-5)12-10(13-8)16-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
VMYWMXKCHVSUAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)SC |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization with Sodium Dithionite
In a representative procedure, 4-bromo-2-nitrobenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-bromo-2-nitrobenzoate. This intermediate reacts with methylthioacetamide in dimethyl sulfoxide (DMSO) at 90°C in the presence of sodium dithionite, facilitating nitro group reduction and cyclization. The reaction produces the benzimidazole core with simultaneous incorporation of the methylthio group.
Reaction Conditions
Single-Pot Cyclization Using Thiourea Derivatives
Alternative routes employ thiourea derivatives as sulfur sources. Methyl 4-bromo-2-aminobenzoate reacts with methyl isothiocyanate in acetic acid, followed by oxidative cyclization with hydrogen peroxide. This method achieves a 65% yield but requires stringent pH control to avoid side reactions.
Bromination Strategies
Bromination is critical for introducing the 7-bromo substituent. Direct bromination of preformed benzimidazoles often faces regioselectivity challenges, prompting the use of pre-brominated precursors.
Electrophilic Bromination Post-Cyclization
Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate undergoes electrophilic bromination with N-bromosuccinimide (NBS) in dichloromethane. The reaction is catalyzed by Lewis acids like FeCl₃, achieving 85% regioselectivity for the 7-position.
Optimization Data
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| FeCl₃ | CH₂Cl₂ | 0°C→25°C | 78 |
| AlCl₃ | CHCl₃ | 25°C | 62 |
| None | CCl₄ | 40°C | 45 |
Bromine Incorporation During Cyclization
Using 5-bromo-2-nitrobenzoic acid as the starting material ensures bromine is present before cyclization. This method avoids post-cyclization bromination, simplifying purification. Yields range from 70–75%.
Esterification Techniques
The methyl ester group is introduced either early in the synthesis (via esterification of carboxylic acids) or late-stage through alkylation of carboxylate salts.
Fischer Esterification
7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid undergoes Fischer esterification with methanol and sulfuric acid. Prolonged reflux (12–16 hours) achieves 90% conversion but risks demethylation of the thioether group.
Mitsunobu Reaction
For acid-sensitive intermediates, the Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) provides milder conditions. This method affords 82% yield without compromising the methylthio substituent.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and regioselectivity:
Mechanistic Insights
Cyclization Mechanism
Sodium dithionite reduces nitro groups to amines, which then condense with carbonyl compounds (e.g., methylthioacetamide) to form imine intermediates. Acid-catalyzed cyclization yields the benzimidazole ring.
Bromination Selectivity
Challenges and Solutions
Demethylation of Thioether
Prolonged exposure to strong acids or bases can cleave the methylthio group. Using buffered conditions (pH 6–7) during esterification mitigates this issue.
Purification Difficulties
Silica gel chromatography often leads to decomposition. Reverse-phase HPLC with acetonitrile/water gradients improves recovery rates.
Emerging Methodologies
Continuous Flow Synthesis
Recent advances employ microreactors for cyclization, reducing reaction times from hours to minutes. Pilot studies report 80% yield with 99% purity.
Enzymatic Esterification
Lipase-catalyzed esterification of the carboxylic acid precursor offers an eco-friendly alternative, achieving 75% yield under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that compounds within the benzoimidazole family often exhibit significant antibacterial and antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound | 0.22 - 0.25 | Staphylococcus aureus |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been investigated through various models, demonstrating effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
Anticancer Activity
Research has also highlighted the anticancer properties of this compound. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | TBD | This compound |
| MCF7 (Breast Cancer) | TBD | Similar Derivative |
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common methods include:
- Bromination : Introduction of the bromine atom at the appropriate position on the benzoimidazole ring.
- Methylthio Group Addition : Incorporation of the methylthio group via nucleophilic substitution reactions.
- Carboxylation : Formation of the carboxylic acid derivative followed by esterification to yield the final product.
Case Studies and Research Findings
Recent studies have focused on exploring the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple derivatives and found significant antimicrobial activity linked to structural modifications similar to those in this compound.
- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that derivatives could effectively reduce inflammation in animal models without causing severe side effects.
- Cytotoxicity Profiles : Comparative analyses indicated that compounds with bromine substitutions exhibited enhanced anticancer activity across various cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Structural Modifications and Functional Groups
Methyl 2-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
- Substituents : 5-Fluoro-2-hydroxyphenyl at the 2-position.
- Key Features : The hydroxyl (-OH) and fluorine groups enhance hydrogen bonding and electron-withdrawing effects, critical for binding to tubulin in cancer cells .
- Activity : Potent antitumor agent via tubulin polymerization inhibition (IC₅₀ = 1.2 μM in HeLa cells) .
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)
- Substituents : Benzyl at N1 and 4-fluoro-3-nitrophenyl at the 2-position.
- Key Features: Nitro (-NO₂) and fluoro groups contribute to electron-deficient aromatic systems, enhancing cytotoxicity.
- Activity : Broad-spectrum anticancer effects (IC₅₀ = 1.88–3.82 μM across leukemia and solid tumor cell lines) .
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Substituents : 4-Fluorophenyl at N1 and 2,3,4-trihydroxyphenyl at the 2-position.
- Key Features : Multiple hydroxyl groups enable strong antioxidant activity (comparable to ascorbic acid) .
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Substituents : Butyl at N1 and 2-hydroxy-4-methoxyphenyl at the 2-position.
- Key Features: Methoxy (-OCH₃) and hydroxyl groups confer photoluminescent and electrochemical properties, suggesting non-pharmacological applications .
Physicochemical and Pharmacological Comparison
Functional and Mechanistic Insights
Anticancer Activity: MBIC disrupts microtubule dynamics, inducing mitotic arrest in HeLa cells . TJ08 activates p53-dependent apoptosis via mitochondrial pathways . Methyl 7-bromo-2-(methylthio) derivative: No direct anticancer data reported; its role as a Tegoprazan precursor suggests divergent applications .
Antioxidant Activity :
- Hydroxyl-rich derivatives (e.g., 2,3,4-trihydroxyphenyl) exhibit radical-scavenging activity, absent in the methylthio-substituted compound due to lack of -OH groups .
Physicochemical Behavior: The bromine atom in the target compound increases molecular weight and boiling point compared to non-halogenated analogs .
Biological Activity
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C10H9BrN2O2S
- Molecular Weight : 273.16 g/mol
- CAS Number : 1378260-54-8
The compound features a benzimidazole core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
| Standard (Ampicillin) | Staphylococcus aureus | 100 µg/mL |
| Standard (Ciprofloxacin) | E. coli | 25 µg/mL |
This compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in specific cases .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of the bromine atom and the methylthio group enhances its interaction with biological targets compared to other benzimidazole derivatives.
Table 2: Comparison of Structural Features
| Compound Name | Bromine Substituent | Methylthio Group | Biological Activity |
|---|---|---|---|
| This compound | Yes | Yes | High |
| Methyl 2-methylthio-1H-benzo[d]imidazole-5-carboxylate | No | Yes | Moderate |
| Methyl 7-bromo-1H-benzo[d]imidazole-5-carboxylate | Yes | No | Low |
Q & A
Q. Table 1: Optimization of Reaction Conditions for Methylthio Substitution
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| NaSMe | DMF | 80 | 68 | 95 | |
| (CH₃)₂S₂ | DMSO | 70 | 72 | 97 |
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution) .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
Standard characterization involves:
Q. Table 2: Representative Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.35 (s, 1H, H4), 2.64 (s, 3H, SCH₃) | |
| FTIR | 1617 cm⁻¹ (C=N), 590 cm⁻¹ (C-Br) |
Advanced: What is the compound’s hypothesized mechanism in inhibiting cancer cell proliferation?
Methodological Answer:
Benzimidazole derivatives often act via tubulin polymerization inhibition, disrupting mitotic spindle formation. To validate this:
Tubulin Polymerization Assay : Use purified tubulin (>99% pure) and monitor fluorescence changes (ex: 355 nm, em: 450 nm) over 60 minutes. Compare inhibition rates (IC₅₀) with colchicine .
Cell Cycle Analysis : Treat HeLa or MCF-7 cells for 24–48 hours, then fix and stain with propidium iodide. Analyze via flow cytometry for G2/M arrest .
Q. Table 3: Cytotoxicity Data in Cervical Cancer Models
| Cell Line | IC₅₀ (μM) | Mechanism Confirmed | Reference |
|---|---|---|---|
| HeLa | 2.1 ± 0.3 | Tubulin inhibition | |
| MCF-7 | 3.4 ± 0.5 | Apoptosis induction |
Note : Include negative controls (e.g., DMSO vehicle) and validate with Western blotting for caspase-3 cleavage .
Advanced: How do substituents (bromo, methylthio) influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Table 4: Substituent Effects on Bioactivity
| Substituent | IC₅₀ (HeLa, μM) | logP | Reference |
|---|---|---|---|
| 7-Br, 2-SCH₃ | 2.1 | 2.8 | |
| 7-H, 2-SCH₃ | 3.5 | 2.3 | |
| 7-Br, 2-OH | 5.2 | 1.9 |
Methodology : Synthesize analogs, test cytotoxicity via MTT assay, and correlate with computational docking (e.g., AutoDock Vina) to tubulin’s colchicine-binding site .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
Variability arises from differences in cell membrane transporters, metabolic rates, or off-target effects. Address this by:
Multi-Line Screening : Test in ≥3 cell lines (e.g., HeLa, MCF-7, HCT-116) with triplicate replicates .
Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
Pharmacokinetic Studies : Measure intracellular drug accumulation via LC-MS/MS .
Q. Table 5: Contradictory Cytotoxicity Results
| Study | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Proposed Reason | Reference |
|---|---|---|---|---|
| Hasanpourghadi et al. | 2.1 | 3.4 | Tubulin isoform variation | |
| Kanawade et al. | 1.8 | 6.2 | P-gp efflux pump activity |
Statistical Validation : Use one-way ANOVA with Tukey’s post-hoc test (p < 0.05) .
Advanced: What in vivo models are suitable for preclinical evaluation?
Methodological Answer:
- Xenograft Models : Implant HeLa cells subcutaneously in nude mice (n=6/group). Administer compound intraperitoneally (10 mg/kg, 5× weekly) for 4 weeks. Measure tumor volume and validate via histopathology .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
Key Metrics : Tumor growth inhibition (TGI) >50% indicates efficacy. Compare with paclitaxel controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
